5-Nitro-2-phenylpyridine

Vue d'ensemble

Description

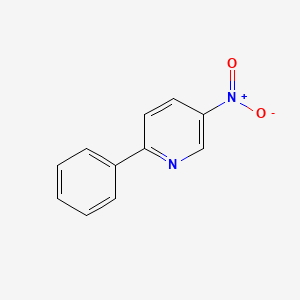

5-Nitro-2-phenylpyridine is an organic compound with the molecular formula C11H8N2O2 It is a derivative of pyridine, where a nitro group is substituted at the 5-position and a phenyl group at the 2-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Nitro-2-phenylpyridine involves the Suzuki coupling reaction. This reaction typically uses 2-Bromo-5-nitropyridine and phenylboronic acid as starting materials. The reaction is catalyzed by palladium diacetate in the presence of potassium phosphate tribasic heptahydrate in ethylene glycol at 80°C for approximately 20 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction mentioned above can be scaled up for industrial purposes. The use of palladium catalysts and boronic acids is common in industrial organic synthesis due to their efficiency and relatively mild reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

5-Nitro-2-phenylpyridine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 5-Amino-2-phenylpyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Nitro-2-phenylpyridine has been investigated for its potential as a pharmaceutical agent due to its biological activity. Its derivatives exhibit various pharmacological properties, including:

- Antimicrobial Activity : Research indicates that this compound derivatives possess notable antimicrobial properties. For instance, specific derivatives have shown effectiveness against various bacterial strains, suggesting their potential as new antibiotics .

- Anticancer Properties : Platinum complexes involving this compound have been synthesized, demonstrating promising anticancer activity. These complexes can target cancer cells more effectively due to their unique structural properties .

Case Study: Platinum Complexes

A recent study successfully synthesized a planar platinum complex using this compound as a ligand. The crystal structure was determined, revealing the compound's potential in medicinal applications due to its stability and reactivity .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Type | Effectiveness |

|---|---|---|

| Antimicrobial | Various Bacteria | High |

| Anticancer | Cancer Cell Lines | Moderate |

| Insecticidal | Mythimna separata | 100% at 500 mg/L |

Catalysis

The compound has also been explored for its catalytic properties. The coordination of this compound with metal centers (e.g., platinum) enhances its catalytic efficiency in various chemical reactions.

Applications in Organic Synthesis

The use of this compound in catalysis has been documented in several studies:

- Cross-Coupling Reactions : It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of C-C bonds with high yields and selectivity .

- Oxidation Reactions : The compound has shown efficacy in promoting oxidation reactions, which are crucial in synthesizing complex organic molecules .

Agricultural Science

In agricultural applications, derivatives of this compound have been studied for their insecticidal properties. Research has demonstrated that certain derivatives exhibit potent insecticidal activity against pests such as Mythimna separata and Aphis craccivora.

Case Study: Insecticidal Activity

A study highlighted the synthesis of various 2-phenylpyridine derivatives, including this compound, which were tested for insecticidal efficacy. Compounds showed up to 100% inhibition against specific pests at concentrations of 500 mg/L , indicating their potential as effective insecticides in crop protection .

Table 2: Insecticidal Efficacy of this compound Derivatives

| Compound ID | Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| 5a | Mythimna separata | 500 | 100 |

| 5b | Aphis craccivora | 500 | High |

| 5c | Tetranychus cinnabarinus | 500 | Moderate |

Mécanisme D'action

The mechanism of action of 5-Nitro-2-phenylpyridine largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the nitro group is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Phenylpyridine: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

5-Nitro-2-phenylpyrimidine: Contains a pyrimidine ring instead of a pyridine ring, which can affect its reactivity and applications.

2-Amino-5-phenylpyridine: Has an amino group instead of a nitro group, leading to different chemical properties and reactivity.

Uniqueness

5-Nitro-2-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group on the pyridine ring

Activité Biologique

5-Nitro-2-phenylpyridine is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and insecticidal properties. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a phenyl group at the 2-position of the pyridine ring. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

| Mycobacterium tuberculosis | 0.78 μM |

The presence of the nitro group is crucial for its antibacterial activity, as it enhances interaction with bacterial cellular components, potentially through mechanisms involving reactive intermediates formed upon reduction of the nitro group .

Anticancer Activity

This compound has also been investigated for its anticancer potential. Various studies indicate that it can inhibit the proliferation of cancer cells across different types:

| Cell Line | IC50 (μM) |

|---|---|

| A2780 (ovarian cancer) | 1.18 |

| MCF-7 (breast cancer) | 9.6 |

| HCT116 (colon cancer) | 3.7 |

The compound's mechanism of action in cancer cells may involve the induction of apoptosis and interference with cell cycle progression . Notably, structural modifications can significantly affect its potency, emphasizing the importance of molecular design in drug development.

Insecticidal Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for insecticidal activity. Insect bioassays have shown that it is effective against pests such as Mythimna separata and Aphis gossypii, with observed effects attributed to its ability to disrupt normal physiological processes in insects .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular targets.

- Interaction with Biological Macromolecules : Molecular docking studies suggest that it may bind effectively to enzyme active sites, influencing their function and contributing to its antimicrobial and anticancer effects.

- Electrophilic Nature : The compound's electrophilic characteristics allow it to react with nucleophiles in biological systems, potentially leading to cellular damage or apoptosis in cancer cells .

Case Studies

- Antimicrobial Efficacy Study : A study published in MDPI highlighted that derivatives of nitro-containing compounds exhibited enhanced antibacterial activity due to structural features that improved membrane interaction .

- Cancer Cell Proliferation Inhibition : Research conducted on various cancer cell lines demonstrated that modifying substituents on the pyridine ring could lead to significant changes in antiproliferative activity, showcasing the importance of structure-activity relationships in medicinal chemistry .

- Insecticidal Applications : Field studies indicated that formulations containing this compound were effective in controlling pest populations, suggesting potential applications in agricultural pest management .

Propriétés

IUPAC Name |

5-nitro-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOAJTWVYTULDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376530 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89076-64-2 | |

| Record name | 5-nitro-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 5-nitro-2-phenylpyridine in the context of the provided research?

A1: In the provided research, this compound functions as a cyclometalating ligand in iridium(III) complexes. [] These complexes are being investigated for their potential in nonlinear optical (NLO) applications, specifically reverse-saturable absorption (RSA). [] One specific complex studied is [Ir(ppyNO2)2(CNArdmp)2]+, where ppyNO2 represents the this compound ligand. []

Q2: How does the structure of the iridium complex containing this compound influence its photophysical properties?

A2: The presence of this compound (ppyNO2) as a cyclometalating ligand in the iridium complex significantly impacts its ground-state and excited-state absorption spectra. [] This influence arises from the electronic properties of the ppyNO2 ligand, which contribute to the overall electronic structure and transitions within the complex. While the research does not delve into specific structure-property relationships for this particular complex, it highlights the importance of ligand choice in tuning the photophysical behavior for NLO applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.